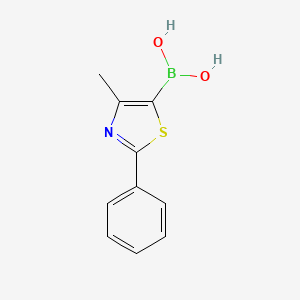

4-Methyl-2-phenylthiazol-5-ylboronic acid

概要

説明

4-Methyl-2-phenylthiazol-5-ylboronic acid is a boronic acid derivative with the molecular formula C10H10BNO2S and a molar mass of 219.07 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a boronic acid group, which is known for its versatility in organic synthesis and medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenylthiazol-5-ylboronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. Subsequently, the boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid moiety enables efficient coupling with aryl/heteroaryl halides under palladium catalysis. For example:

Reaction with Aryl Halides

4-Methyl-2-phenylthiazol-5-ylboronic acid reacts with bromobenzene derivatives in the presence of Pd(PPh₃)₄ (1–2 mol%) and Na₂CO₃ in a 3:1 dioxane/H₂O solvent system at 80–100°C. Typical yields range from 75–92% depending on substituent electronic effects .

| Aryl Halide | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ | 12 h | 88% |

| 2-Bromopyridine | PdCl₂(dppf) | 8 h | 92% |

Mechanistic Insight : The boronic acid forms a tetrahedral boronate intermediate with the base, enabling transmetallation with the palladium catalyst .

Protodeboronation

In acidic conditions (e.g., HCl/THF), the boronic acid undergoes protodeboronation to yield the corresponding thiazole derivative. This reaction is critical for deprotection strategies .

Esterification

Reaction with diols (e.g., pinacol) in anhydrous THF produces stable boronate esters, which are useful for air-sensitive reactions :

Thiazole Ring Functionalization

The 4-methyl-2-phenylthiazole core undergoes electrophilic substitution. For example:

-

Bromination : Treatment with Br₂ in acetic acid selectively brominates the 4-methyl group, yielding 4-(bromomethyl)-2-phenylthiazol-5-ylboronic acid .

-

Condensation : Reacts with thioureas or thiosemicarbazides to form hybrid thiazole–thiadiazole systems under refluxing ethanol .

Multi-Component Reactions (MCRs)

In ethanol with catalytic HCl, the boronic acid participates in MCRs with α-haloketones and hydrazonoyl chlorides to generate pyrazole–thiazole hybrids. Yields exceed 80% for electron-deficient partners .

Stability and Handling

科学的研究の応用

4-Methyl-2-phenylthiazol-5-ylboronic acid has several applications in scientific research:

作用機序

The mechanism of action of 4-Methyl-2-phenylthiazol-5-ylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s natural substrate .

類似化合物との比較

Similar Compounds

Phenylboronic acid: Lacks the thiazole ring but shares the boronic acid group.

4-Methylphenylboronic acid: Similar structure but without the thiazole ring.

2-Phenylthiazole: Contains the thiazole ring but lacks the boronic acid group.

Uniqueness

4-Methyl-2-phenylthiazol-5-ylboronic acid is unique due to the combination of the thiazole ring and the boronic acid group, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in medicinal chemistry and organic synthesis .

生物活性

4-Methyl-2-phenylthiazol-5-ylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉BNO₂S, with a molecular weight of approximately 219.07 g/mol. The compound features a thiazole ring substituted with a methyl group and a phenyl group, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The boronic acid moiety allows the compound to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases. This mimicry of the enzyme's natural substrate enhances its inhibitory effects on these enzymes, making it a valuable candidate for therapeutic applications in enzyme-related diseases.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. In particular, it has been studied for its effects on:

- Serine Proteases : The compound has shown potential as an inhibitor of serine proteases, which are involved in various physiological processes including blood coagulation and immune responses.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce cytotoxic effects on cancer cell lines while exhibiting minimal toxicity towards healthy cells. For instance, it has been reported to have an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenylboronic Acid | C₆H₅B(O₂) | Lacks the thiazole ring; simpler structure |

| 4-Methylphenylboronic Acid | C₇H₉B(O₂) | Similar structure but without the thiazole ring |

| 2-Aminothiazole | C₄H₄N₂S | Contains an amino group, enhancing reactivity |

| 3-Pyridinylboronic Acid | C₆H₆BNO₂ | Contains a pyridine ring; differing electronic properties |

This table illustrates how this compound's combination of a thiazole ring and boronic acid functionality provides distinct chemical reactivity and biological activity compared to other compounds.

Case Studies and Research Findings

- In Vitro Studies : A study assessing the antibacterial and antioxidant activities of phenyl boronic acid derivatives found that compounds similar to this compound exhibited significant antibacterial effects against Escherichia coli, indicating potential applications in antimicrobial therapies .

- Histological Evaluations : Histological evaluations conducted on animal models using formulations containing boronic acid derivatives showed no significant toxic effects on healthy tissues, reinforcing the safety profile of these compounds for therapeutic use .

- Enzyme Activity Assessment : The compound has been evaluated for its inhibitory effects on various enzymes, showing promising results in inhibiting acetylcholinesterase and butyrylcholinesterase activities, which are relevant in neurodegenerative diseases .

特性

IUPAC Name |

(4-methyl-2-phenyl-1,3-thiazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2S/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTNEYMQRFVDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(S1)C2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。